1-(3-Bromopropyl)-4-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for the Finkelstein reaction.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Iodopropyl)-4-fluoro-3-iodobenzene, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene exerts its effects involves interactions with various molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding and other non-covalent interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-4-fluorobenzene: Lacks the iodine atom, which can affect its reactivity and applications.
1-(3-Bromopropyl)-3-iodobenzene: Lacks the fluorine atom, leading to different chemical properties.
1-(3-Bromopropyl)-4-iodobenzene: Lacks the fluorine atom, which can influence its biological activity.
Uniqueness
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the benzene ring
Properties
Molecular Formula |
C9H9BrFI |
---|---|
Molecular Weight |
342.97 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
DZPQMKNYDLKYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.